2-Methylquinoline-4,6-diamine
Overview
Description
2-Methylquinoline-4,6-diamine is an organic compound with the molecular formula C10H11N3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two amino groups at the 4 and 6 positions and a methyl group at the 2 position of the quinoline ring. It appears as a white to light yellow crystalline solid and is slightly soluble in water but more soluble in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylquinoline-4,6-diamine can be achieved through various methods. One common method involves the Doebner-von Miller reaction, which is a variation of the Skraup synthesis. This method typically involves the reaction of aniline with crotonaldehyde in the presence of an acid catalyst . Another method involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the Doebner-von Miller reaction due to its efficiency and cost-effectiveness. The reaction conditions typically include the use of an acid catalyst such as sulfuric acid or phosphoric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials .
Chemical Reactions Analysis
Types of Reactions
2-Methylquinoline-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: The amino groups at the 4 and 6 positions can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
2-Methylquinoline-4,6-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development due to its biological activities.
Industry: The compound is used in the production of dyes and pigments
Mechanism of Action
The mechanism of action of 2-Methylquinoline-4,6-diamine involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting cellular processes. For example, it has been shown to inhibit the activity of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis . This inhibition can lead to antiproliferative effects, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Lacks the amino groups at the 4 and 6 positions.
4,6-Diaminoquinoline: Lacks the methyl group at the 2 position.
Quinoline: Lacks both the methyl and amino groups.
Uniqueness
2-Methylquinoline-4,6-diamine is unique due to the presence of both the methyl group at the 2 position and the amino groups at the 4 and 6 positions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various scientific research applications .
Properties
IUPAC Name |
2-methylquinoline-4,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-5H,11H2,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDPIURMGBVXAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90279304 | |
Record name | 2-methylquinoline-4,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90279304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5443-31-2 | |
Record name | 5443-31-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12158 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-methylquinoline-4,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90279304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylquinoline-4,6-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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